2-Methyl-1-benzyltryptamine

Vue d'ensemble

Description

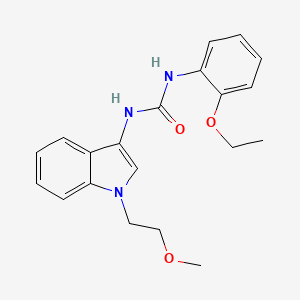

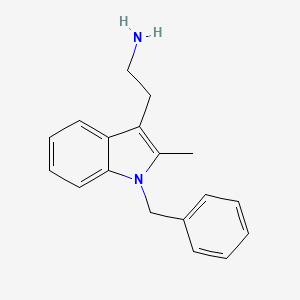

2-Methyl-1-benzyltryptamine is an organic compound with the molecular formula C18H20N2. It belongs to the class of tryptamines, which are known for their structural similarity to the neurotransmitter serotonin. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the indole ring, along with a methyl group at the second position of the indole ring.

Mécanisme D'action

Target of Action

2-Methyl-1-benzyltryptamine is a synthetic compound that primarily targets the melatonin MT1 and MT2 receptors . These receptors are G protein-coupled receptors that play a crucial role in translating the circadian rhythm to the peripheral organs .

Mode of Action

The interaction with these receptors can lead to various changes in cellular signaling pathways .

Biochemical Pathways

Considering its targets, it likely influences the melatoninergic system, which includes several signaling pathways .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its interaction with the melatonin MT1 and MT2 receptors. This could potentially influence various physiological processes, including sleep regulation, immune response, and circadian rhythms .

Analyse Biochimique

Biochemical Properties

2-Methyl-1-benzyltryptamine is a tryptamine derivative, which suggests it may interact with various enzymes, proteins, and other biomolecules in the body. Tryptamine derivatives are known to interact with serotonin receptors in the brain . The specific interactions of this compound have not been fully elucidated.

Cellular Effects

Given its structural similarity to other tryptamines, it may influence cell function by interacting with serotonin receptors, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that tryptamine derivatives can act as agonists for serotonin receptors

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. As a tryptamine derivative, it may be metabolized by enzymes involved in the metabolism of tryptamines

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not well-characterized. Future studies could investigate any targeting signals or post-translational modifications that direct this compound to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-benzyltryptamine typically involves the alkylation of tryptamine derivatives. One common method is the reaction of 2-methylindole with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Methyl-1-benzyltryptamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding indole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where the benzyl group can be replaced by other substituents using reagents like sodium cyanide or sodium azide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium cyanide in DMF.

Major Products Formed:

Oxidation: Indole-3-carboxylic acid derivatives.

Reduction: this compound derivatives with reduced functional groups.

Substitution: 2-Methyl-1-(substituted benzyl)tryptamine derivatives.

Applications De Recherche Scientifique

2-Methyl-1-benzyltryptamine has several applications in scientific research:

Industry: It is used in the synthesis of dyes and pigments due to its indole structure, which can impart vibrant colors to materials.

Comparaison Avec Des Composés Similaires

N,N-Dimethyltryptamine (DMT): A well-known psychedelic compound with a similar indole structure.

5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): Another psychedelic compound with a methoxy group at the fifth position of the indole ring.

Luzindole: A selective melatonin receptor antagonist used in scientific research.

Uniqueness: 2-Methyl-1-benzyltryptamine is unique due to the presence of both a benzyl group and a methyl group on the indole ring, which can influence its pharmacological properties and receptor interactions. This structural uniqueness makes it a valuable compound for studying the structure-activity relationships of tryptamines and their derivatives.

Propriétés

IUPAC Name |

2-(1-benzyl-2-methylindol-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2/c1-14-16(11-12-19)17-9-5-6-10-18(17)20(14)13-15-7-3-2-4-8-15/h2-10H,11-13,19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOSZLVHAXMESL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201347217 | |

| Record name | 2-(1-Benzyl-2-methylindol-3-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18690-56-7 | |

| Record name | 2-(1-Benzyl-2-methylindol-3-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-chlorophenyl)methyl]-3-(3-methylbutyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2796484.png)

![3-chloro-N-[(4-methoxythian-4-yl)methyl]benzamide](/img/structure/B2796485.png)

![N-benzyl-5-[(difluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2796491.png)

![N-[3-chloro-4-(piperidin-1-yl)phenyl]-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2796495.png)

![1-[4-(Chloromethyl)-2-methylphenyl]piperidine hydrochloride](/img/structure/B2796497.png)

![2-(2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5-phenylthiophene-3-carboxamide](/img/structure/B2796500.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/new.no-structure.jpg)